molecular formula C23H33NO3 B565398 N-Desethyl-N-propyl Oxybutynin CAS No. 1215677-72-7

N-Desethyl-N-propyl Oxybutynin

Cat. No.: B565398
CAS No.: 1215677-72-7
M. Wt: 371.521
InChI Key: MQLQZGCILBTUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desethyl-N-propyl Oxybutynin, also known as Oxybutynin EP Impurity E, is a chemical entity of significant interest in pharmaceutical research and development, primarily used as a reference standard . Its core research value lies in ensuring the quality, safety, and efficacy of Oxybutynin, a well-established antimuscarinic medication used to treat overactive bladder and other conditions involving detrusor muscle overactivity . As an impurity or metabolite analog, this compound is crucial for analytical method development and validation, helping researchers identify and quantify related substances in Oxybutynin Active Pharmaceutical Ingredients (APIs) and finished drug products to meet rigorous regulatory standards . The research applications of this compound are directly tied to the mechanism of action of its parent drug, Oxybutynin. Oxybutynin functions as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors (M1, M2, M3), leading to relaxation of the bladder's detrusor smooth muscle . This action increases bladder capacity and reduces urinary urgency and frequency . Oxybutynin is also noted for its direct muscle relaxant and local anesthetic properties, which may contribute to its overall therapeutic effect . Studying related compounds like this compound allows for a deeper investigation into the metabolic pathways of Oxybutynin, which is primarily metabolized by the cytochrome P450 enzyme system (CYP3A4), and the pharmacological activity of its derivatives . This work is essential for profiling the impurity and degradation pathways of the drug, ultimately supporting the production of safer and more consistent pharmaceutical therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[ethyl(propyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO3/c1-3-17-24(4-2)18-11-12-19-27-22(25)23(26,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5,7-8,13-14,21,26H,3-4,6,9-10,15-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLQZGCILBTUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215677-72-7
Record name N-Desethyl-N-propyl oxybutynin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215677727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESETHYL-N-PROPYL OXYBUTYNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZSE05N16A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Elucidation of Formation Pathways of N Desethyl N Propyl Oxybutynin

Identification of Synthetic Routes Leading to N-Desethyl-N-propyl Oxybutynin (B1027) Formation

The synthesis of oxybutynin typically involves the esterification of phenylcyclohexylglycolic acid (also known as cyclohexylmandelic acid) with 4-(diethylamino)but-2-yn-1-ol. preprints.orgacs.org The formation of N-Desethyl-N-propyl oxybutynin, an ethylpropyl analog of oxybutynin, can occur if the starting material, 4-(diethylamino)but-2-yn-1-ol, contains the corresponding N-ethyl-N-propylamino analog as an impurity. ontosight.aiindiamart.com

The primary synthetic pathways for oxybutynin are:

Esterification: This common route involves the reaction of an activated form of phenylcyclohexylglycolic acid with 4-(diethylamino)but-2-yn-1-ol. preprints.orggoogle.com If the latter contains 4-(ethylpropylamino)but-2-yn-1-ol, the corresponding impurity, this compound, will be formed alongside the main product.

Transesterification: An alternative method is the transesterification of a methyl or ethyl ester of phenylcyclohexylglycolic acid with 4-(diethylamino)but-2-yn-1-ol in the presence of a base. newdrugapprovals.org Similar to the esterification route, the purity of the butynol (B8639501) starting material is critical to prevent the formation of this compound.

The presence of N-ethyl-N-propylamine as a contaminant in the diethylamine (B46881) used to synthesize 4-(diethylamino)but-2-yn-1-ol is a likely origin for the formation of the N-ethyl-N-propylamino butynol precursor.

Mechanistic Investigations of Side Reactions During Oxybutynin Synthesis

The formation of this compound is a direct consequence of a competing side reaction that mirrors the main esterification process. The key mechanistic steps are:

Activation of Phenylcyclohexylglycolic Acid: The carboxylic acid group of phenylcyclohexylglycolic acid is activated to facilitate esterification. This can be achieved by converting it to an acyl halide or a mixed anhydride. google.comnewdrugapprovals.org

Nucleophilic Attack: The hydroxyl group of the butynol derivative acts as a nucleophile, attacking the activated carbonyl carbon of the phenylcyclohexylglycolic acid derivative.

Impurity Formation: If 4-(ethylpropylamino)but-2-yn-1-ol is present in the reaction mixture, it will compete with 4-(diethylamino)but-2-yn-1-ol in the nucleophilic attack, leading to the formation of this compound.

The relative rates of these competing reactions will depend on the concentration of the respective butynol derivatives and their nucleophilicity, which are expected to be very similar.

Influence of Chemical Reaction Conditions on Impurity Generation

Reaction ConditionInfluence on Impurity Generation
Purity of Reactants The most critical factor. The presence of 4-(ethylpropylamino)but-2-yn-1-ol will directly lead to the formation of this compound.
Stoichiometry An excess of the butynol reactant might drive the reaction to completion but will not prevent the formation of the impurity if the butynol itself is contaminated.
Temperature Higher temperatures may accelerate the reaction rate but could also potentially lead to degradation of reactants or products, forming other impurities. veeprho.com
Solvent The choice of solvent can affect the solubility of reactants and intermediates, potentially influencing reaction rates and the impurity profile.
pH Maintaining an optimal pH is crucial, as highly acidic or alkaline conditions can lead to degradation of oxybutynin, such as hydrolysis of the ester bond. researchgate.net

This table is interactive. You can sort and filter the data.

Catalytic and Environmental Factors Governing this compound Yield

While the formation of this compound is mainly a stoichiometric issue related to starting material purity, catalytic and environmental factors can play a role in the broader context of oxybutynin synthesis and purity.

Catalysts: In the synthesis of phenylcyclohexylglycolic acid, a key precursor, various catalysts are employed. For instance, Grignard reactions or catalytic enantioselective methods are used. preprints.orgresearchgate.net The efficiency and selectivity of these catalysts are crucial for the purity of this precursor, which in turn can affect the final esterification step.

Environmental Factors:

Advanced Analytical Methodologies for N Desethyl N Propyl Oxybutynin

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatography is the cornerstone for separating complex mixtures, making it indispensable for isolating and quantifying specific impurities like N-Desethyl-N-propyl Oxybutynin (B1027) from the active pharmaceutical ingredient (API) and other related substances.

Liquid chromatography is highly versatile and is the most common approach for analyzing non-volatile and thermally sensitive molecules like Oxybutynin and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of pharmaceutical impurities. Method development for a compound like N-Desethyl-N-propyl Oxybutynin would be guided by methods validated for the simultaneous determination of Oxybutynin and its metabolite, N-Desethyl Oxybutynin. nih.gov These methods typically employ reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Key components of HPLC method development include the selection of an appropriate stationary phase (column) and mobile phase. For the related compound N-Desethyl Oxybutynin, C18 columns are frequently used, demonstrating their suitability for separating these types of molecules. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer like ammonium (B1175870) acetate (B1210297), with the pH adjusted to ensure optimal separation and peak shape. nih.govnih.gov Isocratic elution, where the mobile phase composition remains constant, is often sufficient for these analyses. nih.govnih.govscience.gov

Table 1: Illustrative HPLC Conditions for Analysis of Related Oxybutynin Compounds

Parameter Condition 1 Condition 2
Column Phenomenex Gemini C18 (150mm×4.6mm, 5μm) nih.govscience.gov Cosmosil C18 (150 mm × 4.6 mm, 5 μm) nih.gov
Mobile Phase Acetonitrile: 5.0mM Ammonium Acetate, pH 4.0 (90:10, v/v) nih.govscience.gov Acetonitrile: 1.0mM Ammonium Acetate (90:10, v/v) nih.gov
Flow Rate Not Specified 1.0 mL/min (Implied)
Detection Mass Spectrometry (MS) Mass Spectrometry (MS)

| Elution Mode | Isocratic nih.govscience.gov | Isocratic nih.gov |

This data is based on methods developed for N-Desethyl Oxybutynin and serves as a model for this compound method development.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically under 2 μm). This results in substantially faster analysis times, improved resolution, and greater sensitivity. innovareacademics.in

A UPLC-tandem mass spectrometry (UPLC-MS/MS) method has been successfully developed for the simultaneous quantification of Oxybutynin and its active metabolite, N-Desethyl Oxybutynin, in rat plasma. nih.gov This rapid and sensitive method highlights the advantages of UPLC for bioanalytical studies. The chromatographic separation was achieved on a UPLC BEH C18 column within a short run time of 3 minutes. nih.gov Such a method would be highly applicable for the trace-level detection and quantification of this compound.

Table 2: UPLC Method Parameters for a Related Oxybutynin Metabolite

Parameter Details
Analyte N-Desethyl Oxybutynin nih.gov
Column UPLC BEH C18 (2.1 × 100 mm i.d., 1.7 μm) nih.gov
Mobile Phase Methanol-water (90:10, v/v) containing 2 mmol/L ammonium acetate and 0.1% formic acid nih.gov
Run Time 3 minutes nih.gov
Detection Tandem Mass Spectrometry (MS/MS) nih.gov

| Linearity Range | 0.226–18.0 ng/mL nih.gov |

This data is from a study on N-Desethyl Oxybutynin and demonstrates the potential of UPLC for analyzing related compounds.

Gas Chromatography (GC) is a powerful separation technique, but it is generally restricted to volatile and thermally stable compounds. Molecules like this compound, which possess polar functional groups and have low volatility, are not suitable for direct GC analysis.

To overcome this limitation, a process called derivatization is required. Derivatization chemically modifies the analyte to increase its volatility and thermal stability. Research on the metabolism of Oxybutynin utilized GC-mass spectrometry (GC-MS) to identify N-Desethyl Oxybutynin. nih.gov For this analysis, the metabolite was converted into its trifluoroacetamide (B147638) derivative. nih.gov This approach allowed for successful characterization and demonstrates a viable, albeit more complex, strategy for analyzing this compound if LC-based methods are not suitable.

Liquid Chromatography (LC) Based Methods

High-Performance Liquid Chromatography (HPLC) Method Development

Mass Spectrometry (MS) Approaches for Structural Characterization and Trace Detection

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an exceptionally sensitive and specific detection method, making it invaluable for identifying and quantifying compounds at very low concentrations.

The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for quantitative bioanalysis and impurity profiling. nih.govnih.govjchps.com This hybrid technique combines the superior separation capabilities of LC with the highly selective and sensitive detection of MS.

In LC-MS/MS, a precursor ion (typically the protonated molecule, [M+H]⁺) corresponding to the analyte of interest is selected in the first mass spectrometer. This ion is then fragmented, and a specific product ion is monitored in the second mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from other components in the sample matrix. nih.gov

Numerous LC-MS/MS methods have been developed for the simultaneous determination of Oxybutynin and N-Desethyl Oxybutynin in biological matrices like human plasma. nih.govnih.govjchps.com These methods often employ liquid-liquid extraction for sample clean-up and use stable isotope-labeled internal standards to ensure high accuracy and precision. nih.govnih.gov The high sensitivity of these methods allows for quantification in the low ng/mL to pg/mL range. nih.govnih.gov These established methodologies provide a clear and effective template for developing a validated assay for this compound.

Table 3: Research Findings from LC-MS/MS Analysis of a Related Metabolite

Finding Details Source
Technique Isotope dilution LC-MS/MS nih.gov
Matrix Human Plasma nih.govnih.gov
Sample Preparation Liquid-Liquid Extraction nih.govnih.gov
Ionization Mode Positive Ionization nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Linearity Range 0.25 to 100 ng/mL for N-Desethyl Oxybutynin nih.gov

| Recovery | 96.0% to 105.1% for enantiomers of N-Desethyl Oxybutynin | nih.gov |

This data pertains to the analysis of N-Desethyl Oxybutynin and illustrates the performance of LC-MS/MS for related compounds.

High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the molecule and its fragments with a high degree of confidence. This precision is fundamental in confirming the identity of this compound, with its molecular formula C₂₃H₃₃NO₃. lgcstandards.comsigmaaldrich.com

When coupled with techniques like liquid chromatography (LC-MS/MS), HRMS can separate the compound from a complex matrix before analysis. nih.govnih.gov In the mass spectrometer, the molecule is ionized and its precursor ion is selected. This ion is then fragmented, and the exact masses of the resulting product ions are measured. This fragmentation pattern serves as a molecular fingerprint, providing detailed structural information. For this compound, key fragmentations would include the cleavage of the ester bond and fragmentations of the alkylamino side chain, allowing for unambiguous confirmation of its structure.

Table 1: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₂₃H₃₃NO₃ lgcstandards.comsigmaaldrich.com
Molecular Weight 371.51 g/mol lgcstandards.comsigmaaldrich.com
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Precursor Ion (m/z) [M+H]⁺ ≈ 372.2533 N/A

| Key Fragment Ions (m/z) | Cleavage of ester, loss of cyclohexyl and phenyl groups | researchgate.net |

Note: Exact m/z values are theoretical and may vary slightly based on experimental conditions. Data for similar compounds is used for illustrative purposes.

Electrophoretic Techniques for Impurity Analysis

Electrophoretic techniques are powerful for analyzing impurities due to their high separation efficiency and resolution. nih.gov

Capillary Electrophoresis (CE) is a highly efficient analytical technique for the separation and analysis of impurities like this compound. nih.govejpmr.com CE separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. This technique is particularly advantageous for impurity profiling due to its high resolving power, minimal sample consumption, and rapid analysis times. nih.gov

In the context of this compound, a CE method would involve dissolving the sample in a background electrolyte (BGE) within a narrow fused-silica capillary. rsc.org Upon applying a high voltage, the positively charged analyte migrates towards the cathode at a characteristic velocity, allowing for its separation from the parent drug and other related impurities. rsc.org Detection is typically performed using a diode array detector (DAD). A validated CE method has been successfully developed for the determination of oxybutynin and its primary metabolite, N-desethyloxybutynin, in urine samples, demonstrating the technique's applicability to this class of compounds. rsc.org

Table 2: Typical Capillary Electrophoresis Parameters

Parameter Typical Setting Reference
Capillary Fused silica, 50 µm i.d. rsc.org
Background Electrolyte (BGE) 50 mmol L⁻¹ triethylamine, pH 3.0 rsc.org
Applied Voltage +30 kV rsc.org
Temperature 30 °C rsc.org

| Detection | Diode Array Detection (DAD) | rsc.org |

Note: Parameters are based on a method developed for Oxybutynin and N-desethyloxybutynin and serve as a representative example.

Spectroscopic Methods for this compound Research

Spectroscopic methods are crucial for providing detailed information about the molecular structure and chemical bonds within this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. ebsco.comresearchgate.net It is used to confirm the identity of certified reference materials for compounds like N-Desethyl-N-propyl-oxybutynin. sigmaaldrich.com Through 1H and 13C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped out.

The chemical shifts, splitting patterns (spin-spin coupling), and integration of the peaks in an NMR spectrum provide a wealth of information. libretexts.org For this compound, NMR can be used to:

Confirm the presence and connectivity of the ethyl and propyl groups attached to the nitrogen atom.

Assign the signals corresponding to the cyclohexyl and phenyl rings.

Verify the ester linkage and the butynyl chain.

Advanced 2D NMR techniques, such as COSY and HMBC, can establish the connectivity between different parts of the molecule, while NOESY can provide information about the spatial proximity of atoms, aiding in stereochemical assignments.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Functional Groups

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H (Phenyl) 7.2 - 7.6 Multiplet
-OH ~5.0 Singlet
-OCH₂- (Ester) ~4.8 Triplet
-NCH₂- (Propyl) ~2.5 Triplet
-NCH₂- (Ethyl) ~2.6 Quartet
-CH₂C≡C- ~3.4 Triplet
Cyclohexyl-H 1.0 - 2.0 Multiplet
-CH₃ (Propyl) ~0.9 Triplet

| -CH₃ (Ethyl) | ~1.0 | Triplet |

Note: These are predicted values based on general principles and may vary in actual spectra.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. edinst.com They are effective for identifying functional groups and can be used to characterize the solid-state properties of pharmaceutical compounds. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes that cause a change in the dipole moment. edinst.com

Raman Spectroscopy involves scattering laser light off a molecule; the small fraction of inelastically scattered light provides information about vibrational modes that involve a change in polarizability. edinst.comresearchgate.net

For this compound, these techniques can identify key functional groups. The C=O stretch of the ester is typically a strong band in the IR spectrum, while the C≡C stretch of the alkyne may be more prominent in the Raman spectrum. Together, they provide a comprehensive vibrational fingerprint of the molecule. americanpharmaceuticalreview.com

Table 4: Characteristic Vibrational Frequencies

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H Stretch (Alcohol) 3500 - 3200 (broad) Weak
C-H Stretch (Aromatic) 3100 - 3000 Strong
C-H Stretch (Aliphatic) 3000 - 2850 Strong
C≡C Stretch (Alkyne) 2260 - 2100 (weak) Medium-Strong
C=O Stretch (Ester) 1750 - 1735 (strong) Medium
C=C Stretch (Aromatic) 1600, 1475 Strong

| C-O Stretch (Ester) | 1300 - 1000 | Medium |

Note: Ranges are typical for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Method Validation and Optimization Strategies

Validation of analytical methods is essential to ensure they are reliable, reproducible, and fit for their intended purpose. For the analysis of this compound, any developed method (HRMS, CE, etc.) must undergo rigorous validation according to guidelines from regulatory bodies.

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value.

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted sample to a post-extracted sample. rsc.org

Sensitivity: Defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.

Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. nih.gov

Optimization strategies involve systematically adjusting method parameters, such as the mobile phase composition in LC, the background electrolyte in CE, or fragmentation energy in MS, to achieve the best possible separation, sensitivity, and peak shape.

Table 5: Key Method Validation Parameters and Acceptance Criteria

Parameter Description Typical Acceptance Criteria Reference
Linearity Correlation coefficient of the calibration curve r² ≥ 0.99 rsc.org
Precision (RSD%) Repeatability and intermediate precision ≤ 15% (≤ 20% at LLOQ) rsc.org
Accuracy (% Bias) Closeness to the nominal concentration Within ±15% (±20% at LLOQ) rsc.org
Recovery (%) Extraction efficiency of the analyte Consistent, precise, and reproducible nih.gov

| Stability | Analyte stability under various conditions | Analyte concentration within ±15% of initial | nih.gov |

Assessment of Linearity, Accuracy, and Precision in Analytical Systems

The validation of an analytical method confirms that it provides dependable results. Linearity, accuracy, and precision are critical parameters in this validation process.

Linearity demonstrates the direct proportionality between the concentration of an analyte and the response of the analytical instrument over a specified range. jocpr.com For this compound and its closely related analogue, N-Desethyloxybutynin, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. The resulting data are often evaluated using linear regression analysis, with a high correlation coefficient (r²) indicating a strong linear relationship. jocpr.comresearchgate.net For instance, a method for analyzing N-desethyloxybutynin (DEO) in human urine using capillary electrophoresis showed linearity over a concentration range of 187.5–750 ng/mL with a correlation coefficient of 0.998. rsc.org Similarly, an LC-MS/MS method for the enantiomers of N-desethyl oxybutynin established a linear range from 0.25 to 100 ng/mL. nih.gov

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the method is calculated. High recovery percentages indicate high accuracy. In an LC-MS/MS method, the extraction recovery for the enantiomers of N-desethyl oxybutynin from human plasma varied from 96.0% to 105.1%. nih.gov Another study using an isotope dilution LC-MS/MS method reported a mean extraction recovery of 80.4% for N-desethyl oxybutynin. nih.gov

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For N-desethyloxybutynin, intra-day and inter-day precision and accuracy assays were studied at three concentration levels and were found to be lower than 15%, which is within the accepted limits set by the Guidance for Industry for Bioanalytical Method Validation. rsc.org

Table 1: Linearity, Accuracy, and Precision Data for N-Desethyloxybutynin

ParameterMethodAnalyteFindingsReference
Linearity Capillary Electrophoresis (CE/DAD)N-Desethyloxybutynin (DEO)Range: 187.5–750 ng/mL; Correlation Coefficient (r): 0.998 rsc.org
LC-MS/MSEnantiomers of N-Desethyl OxybutyninRange: 0.25 to 100 ng/mL nih.gov
Accuracy LC-MS/MSEnantiomers of N-Desethyl OxybutyninExtraction Recovery: 96.0% to 105.1% nih.gov
Isotope Dilution LC-MS/MSN-Desethyl OxybutyninMean Extraction Recovery: 80.4% nih.gov
Precision Capillary Electrophoresis (CE/DAD)N-Desethyloxybutynin (DEO)Intra-day and Inter-day precision < 15% RSD rsc.org

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics in the validation of analytical methods. researchgate.net They define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

The Limit of Detection (LOD) is the smallest concentration of an analyte that can be distinguished from the background noise of the system but not necessarily quantified with acceptable precision and accuracy. researchgate.netnih.gov It is often determined based on the signal-to-noise (S/N) ratio, typically accepted at a ratio of 3:1 or 2:1. sepscience.com For a reverse phase HPLC method developed for oxybutynin chloride, the LOD was found to be 1.48% of the test concentration. researchgate.net

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy. researchgate.netnih.gov The LOQ is crucial for the analysis of impurities, as it defines the lower boundary for accurately reporting their levels. A common approach for establishing the LOQ is to use an S/N ratio of 10:1. sepscience.com Alternatively, it can be defined as the concentration at which the relative standard deviation (precision) meets a predefined limit, such as 20%. researchgate.net In validated LC-MS/MS methods for bioanalysis, the lower limit of the established linear range is often considered the LOQ. For N-desethyl oxybutynin, the LOQ has been established at 0.500 ng/mL in human plasma. nih.gov

Table 2: LOD and LOQ Data for Oxybutynin and N-Desethyloxybutynin

ParameterMethodAnalyteValueReference
LOD RP-HPLCOxybutynin Chloride1.48% researchgate.net
LOQ RP-HPLCOxybutynin Chloride4.93% researchgate.net
LLOQ Isotope Dilution LC-MS/MSN-Desethyl Oxybutynin0.500 ng/mL nih.gov
LLOQ LC-MS/MSEnantiomers of N-Desethyl Oxybutynin0.25 ng/mL nih.gov

LLOQ: Lower Limit of Quantification

Robustness and Specificity Evaluation for Impurity Analysis

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmacompass.com For impurity analysis of a drug substance like oxybutynin, the method must be able to separate the main compound from all known impurities, including this compound, and any potential degradation products. ontosight.aipharmacompass.com Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to demonstrate the specificity and stability-indicating nature of the method. pharmacompass.com The United States Pharmacopeia (USP) specifies system suitability requirements for the analysis of oxybutynin, including a minimum resolution of 1.5 between the oxybutynin peak and the peak of a related compound, ensuring adequate separation and specificity. uspnf.com

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. The evaluation of robustness is typically performed during the method development phase. Parameters that may be investigated include:

pH of the mobile phase

Mobile phase composition (e.g., percentage of organic solvent)

Column temperature

Flow rate

Different columns or instrument setups

For example, an LC-MS/MS method for N-desethyl oxybutynin would be tested for robustness by slightly altering the ratio of acetonitrile to ammonium acetate in the mobile phase or by changing the pH. nih.govnih.gov The method is considered robust if the system suitability parameters, such as peak resolution and tailing factor, remain within acceptable limits despite these minor changes. uspnf.com This ensures that the method can be reliably transferred between different laboratories and instruments without compromising its performance. bujnochem.com

In Vitro Pharmacological Characterization of N Desethyl N Propyl Oxybutynin

Receptor Binding Profiling

The antimuscarinic activity of N-Desethyl-N-propyl oxybutynin (B1027) is a cornerstone of its pharmacological effect, primarily mediated through its binding to muscarinic acetylcholine (B1216132) receptors.

Assessment of Muscarinic Acetylcholine Receptor Subtype Affinity and Selectivity (M1-M5)

N-Desethyl-N-propyl oxybutynin, like its parent compound, demonstrates affinity for muscarinic receptor subtypes, which are critical in mediating bladder contractility and salivary secretion. brazjurol.com.brresearchgate.net While oxybutynin itself shows a degree of selectivity for M1 and M3 receptors over the M2 subtype, the specific affinity profile of its N-desethyl metabolite has been a subject of investigation to understand its contribution to both efficacy and side effects. abbvie.cageneesmiddeleninformatiebank.nl

Studies have shown that N-desethyl-oxybutynin binds to muscarinic receptors in various tissues, including the bladder, submaxillary gland, heart, and colon. caymanchem.com In radioligand binding studies on the human detrusor muscle, both oxybutynin and N-desethyl-oxybutynin displayed uniform displacement curves. nih.gov Research on rat tissues indicated Ki values of 5.38 nM for the bladder, 3.12 nM for the submaxillary gland, 16 nM for the heart, and 5.59 nM for the colon. caymanchem.com

Notably, the affinity of N-desethyl-oxybutynin for muscarinic receptors in the parotid gland, which is involved in saliva production, was found to be significantly higher than that of oxybutynin, with pKi values of 8.7 and 8.5, respectively. nih.gov This higher affinity in the parotid gland may explain the prominent dry mouth side effect associated with oral oxybutynin administration. brazjurol.com.br

Tissue/ReceptorBinding Affinity (pKi/Ki)Reference
Human Detrusor MusclepKi = 8.2 nih.gov
Human Parotid GlandpKi = 8.7 nih.gov
Rat BladderKi = 5.38 nM caymanchem.com
Rat Submaxillary GlandKi = 3.12 nM caymanchem.com
Rat HeartKi = 16 nM caymanchem.com
Rat ColonKi = 5.59 nM caymanchem.com

Competitive Ligand Binding Studies in Membrane Preparations

Competitive ligand binding studies have confirmed the antagonistic nature of this compound at muscarinic receptors. In vitro experiments using human detrusor muscle have shown that both oxybutynin and its N-desethyl metabolite cause a rightward shift in the concentration-response curve for the muscarinic agonist carbachol (B1668302), without depressing the maximum response. nih.gov This indicates a competitive antagonism. The pA2 values, a measure of antagonist potency, were determined to be 7.8 for oxybutynin and 7.6 for N-desethyl-oxybutynin, suggesting similar antimuscarinic effects in the human detrusor. nih.gov

Enzymatic Interaction Studies in Preclinical Systems

The metabolism of oxybutynin and the subsequent formation of this compound are primarily governed by the cytochrome P450 enzyme system. tmda.go.tzfda.gov Understanding the interaction of this metabolite with various enzymes is crucial for predicting potential drug-drug interactions.

Evaluation of Cytochrome P450 (CYP) Enzyme Inhibition and Induction Potential

Oxybutynin is mainly metabolized by CYP3A4, an enzyme found in the liver and gut wall. nih.govdrugs.com The formation of this compound is a result of N-deethylation catalyzed predominantly by CYP3A enzymes. nih.govnih.gov Studies using human liver microsomes have shown that ketoconazole, a potent CYP3A4 inhibitor, strongly inhibits the N-deethylation of oxybutynin. nih.gov Recombinant CYP3A5 has demonstrated even higher activity in this metabolic pathway than CYP3A4. nih.gov

While oxybutynin itself can inhibit CYP3A4 and CYP2D6 activities, the specific inhibitory or inductive potential of its N-desethyl metabolite has not been as extensively characterized. nih.gov The focus has largely been on the enzymes responsible for its formation rather than its own impact on CYP enzymes.

CYP IsoformRole in this compound FormationReference
CYP3A4Primary metabolizing enzyme nih.govnih.gov
CYP3A5Higher activity than CYP3A4 in N-deethylation nih.gov
CYP2D6No significant role in formation nih.govnih.gov

Investigation of Flavin-Containing Monooxygenase (FMO) Substrate or Inhibitor Activity

Flavin-containing monooxygenases (FMOs) are another class of enzymes involved in the metabolism of xenobiotics. turkjps.orgresearchgate.net These enzymes catalyze the oxygenation of various compounds containing nitrogen, sulfur, or phosphorus. turkjps.org While the role of CYP enzymes in oxybutynin metabolism is well-established, the involvement of FMOs in the metabolism of either oxybutynin or its N-desethyl metabolite is not well-documented in the provided search results. FMOs are known to metabolize a wide array of drugs, but specific studies investigating this compound as a substrate or inhibitor of FMOs are not detailed in the available literature. turkjps.orgresearchgate.netxiahepublishing.com

Impact on Other Drug-Metabolizing Enzymes

Beyond the primary CYP and FMO systems, other enzymes can play a role in drug metabolism. However, based on the provided search results, there is limited specific information available regarding the impact of this compound on other drug-metabolizing enzymes. The primary focus of research has been on the cytochrome P450 system due to its central role in the formation of this active metabolite. nih.govtmda.go.tzfda.gov

Cellular Assays for Functional Activity

The functional activity of a compound at its target receptor is a critical aspect of its pharmacological characterization. For N-desethyloxybutynin, cellular assays are employed to determine its effects on muscarinic receptors, which are the primary targets of its parent compound, oxybutynin. These assays provide insights into whether the compound activates (agonism) or blocks (antagonism) the receptor and the potency with which it does so.

Cell-Based Reporter Assays for Receptor Activation or Inhibition

Cell-based reporter assays are a common method to study receptor activation or inhibition. These assays typically involve genetically modifying a cell line to express the receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter that is responsive to receptor activation. An increase or decrease in the reporter gene product can be quantified to determine the agonist or antagonist activity of a compound.

While reporter gene assays are a powerful tool for characterizing the functional activity of compounds at G-protein coupled receptors like muscarinic receptors, specific data from such assays for N-desethyloxybutynin are not widely available in peer-reviewed literature.

However, the functional antagonism of N-desethyloxybutynin at muscarinic receptors has been characterized using classical pharmacological methods, such as organ bath studies with isolated human detrusor muscle. In these studies, the ability of N-desethyloxybutynin to inhibit the contractile response induced by a muscarinic agonist like carbachol is measured. The results are often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

In a study comparing oxybutynin and N-desethyloxybutynin, both compounds were found to be competitive antagonists of carbachol-induced contractions in human detrusor muscle strips. nih.gov The pA2 value for N-desethyloxybutynin was determined to be 7.6, which is very similar to the pA2 value of 7.8 for the parent compound, oxybutynin. nih.gov This indicates that N-desethyloxybutynin is a potent competitive antagonist at human detrusor muscarinic receptors, with a potency comparable to that of oxybutynin. nih.gov

Furthermore, radioligand binding assays have been used to determine the affinity of N-desethyloxybutynin for muscarinic receptors in various tissues. The affinity is typically expressed as a pKi value, the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. N-desethyloxybutynin has been shown to have a high affinity for muscarinic receptors in the human detrusor (pKi = 8.2) and an even higher affinity in the human parotid gland (pKi = 8.7). nih.gov In rat tissues, the affinity (Ki) of N-desethyloxybutynin for muscarinic receptors in the bladder, submaxillary gland, and colon was found to be approximately two times greater than that of oxybutynin. nih.gov

Parameter Tissue/Receptor Value Reference
pA2Human Detrusor Muscle7.6 nih.gov
pKiHuman Detrusor Muscle8.2 nih.gov
pKiHuman Parotid Gland8.7 nih.gov
KiRat Bladder5.38 nM caymanchem.com
KiRat Submaxillary Gland3.12 nM caymanchem.com
KiRat Heart16 nM caymanchem.com
KiRat Colon5.59 nM caymanchem.com

This table presents key in vitro pharmacological parameters for N-desethyloxybutynin.

Calcium Mobilization Studies in Relevant Cell Lines

Calcium mobilization assays are another important tool for assessing the functional activity of compounds at G-protein coupled receptors (GPCRs) that signal through the Gq/11 pathway, such as the M1, M3, and M5 muscarinic receptor subtypes. Activation of these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+) into the cytoplasm.

This increase in intracellular Ca2+ can be detected using fluorescent calcium indicators. In a typical assay, a relevant cell line, such as Chinese Hamster Ovary (CHO) cells stably expressing a specific human muscarinic receptor subtype, is loaded with a calcium-sensitive dye. When a compound is added, changes in fluorescence intensity are measured to determine if it acts as an agonist (by inducing calcium mobilization) or an antagonist (by inhibiting agonist-induced calcium mobilization). The potency of the compound is determined by generating concentration-response curves and calculating EC50 (for agonists) or IC50 (for antagonists) values.

Despite the utility of this method for characterizing antimuscarinic agents, there is a lack of publicly available studies that report specific EC50 or IC50 values for N-desethyloxybutynin from calcium mobilization assays in relevant cell lines. Such data would be valuable for quantifying its potency and selectivity across different muscarinic receptor subtypes.

Electrophysiological Characterization in Isolated Cells

Electrophysiological techniques, particularly the patch-clamp method, provide a direct measure of a compound's effect on ion channel function in isolated cells. uni-ulm.de For a compound like N-desethyloxybutynin, these studies could be used to investigate its interaction with ion channels that are important for the excitability of bladder smooth muscle cells. For instance, the activity of potassium (K+) channels is crucial for maintaining the resting membrane potential and regulating the contractility of detrusor smooth muscle.

The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane. In the context of N-desethyloxybutynin, this method could be used to determine if the compound modulates specific ion channels, such as large-conductance calcium-activated potassium (BK) channels, which are known to play a role in bladder smooth muscle relaxation. By applying the compound to an isolated bladder smooth muscle cell and measuring changes in ion channel currents, researchers can determine if the compound has any direct effects on these channels, independent of its muscarinic receptor antagonism.

However, specific electrophysiological studies characterizing the effects of N-desethyloxybutynin on isolated cells, such as bladder smooth muscle cells, using techniques like patch-clamp are not readily found in the published scientific literature. While studies have investigated the electrophysiological effects of the parent compound, oxybutynin, on various ion channels, similar detailed characterization for N-desethyloxybutynin is not available.

Preclinical Biotransformation and Disposition of N Desethyl N Propyl Oxybutynin

Metabolic Pathways and Metabolite Identification

The biotransformation of N-Desethyl-N-propyl Oxybutynin (B1027), a metabolite of Oxybutynin, is intrinsically linked to the metabolic fate of its parent compound. Oxybutynin undergoes extensive metabolism primarily in the liver and the gut wall, with the cytochrome P450 (CYP) enzyme system, particularly CYP3A4, playing a crucial role. drugbank.comfda.gov The primary active metabolite formed through this process is N-desethyloxybutynin. drugbank.com

In Vitro Metabolic Stability in Liver Microsomes and Hepatocytes from Animal Models

In vitro metabolic stability assays are fundamental in drug discovery for predicting a compound's behavior in vivo. nuvisan.com These assays typically utilize liver microsomes or hepatocytes from various species, including rats, to determine the rate of metabolism and the formation of metabolites. nuvisan.comspringernature.com For Oxybutynin, studies using rat liver microsomes have shown that it is rapidly metabolized. nih.gov

The metabolic stability of a compound is determined by incubating it with liver microsomes or hepatocytes and monitoring its degradation over time. nuvisan.com This provides key pharmacokinetic parameters like intrinsic clearance (CLint) and half-life (t1/2). nuvisan.com While specific data on the metabolic stability of N-Desethyl-N-propyl Oxybutynin in animal liver microsomes and hepatocytes is not extensively detailed in the provided results, the rapid metabolism of its precursor, Oxybutynin, in rat liver microsomes suggests that its metabolites would also be subject to further metabolic processes. nih.gov The process of N-deethylation of Oxybutynin, leading to N-desethyloxybutynin, has been studied in human liver microsomes, where it was found to be potently inhibited by ketoconazole, a known CYP3A inhibitor. This indicates the significant role of CYP3A enzymes in this metabolic step.

Test SystemAnimal ModelKey Findings
Liver MicrosomesRatOxybutynin is rapidly metabolized. nih.gov
Liver MicrosomesHumanN-deethylation of Oxybutynin is primarily catalyzed by the CYP3A subfamily. nih.gov The kinetics of metabolism show slight differences between the (R) and (S) enantiomers of Oxybutynin. nih.gov

Identification and Structural Elucidation of Major and Minor Metabolites

The metabolism of Oxybutynin gives rise to several metabolites. The major and pharmacologically active metabolite is N-desethyloxybutynin (DEO). fda.govwikipedia.org Another significant metabolite identified is phenylcyclohexylglycolic acid, which is considered inactive. drugbank.com

Further investigations into the oxidative metabolism of Oxybutynin in rat and human liver fractions have identified additional metabolic pathways. nih.gov These include N-oxidation of the propargylamine (B41283) moiety, which then rearranges to form an enaminoketone, and hydroxylation on the cyclohexyl ring. nih.gov In rat liver microsome studies, two primary oxidation products of Oxybutynin were identified as N-desethyl oxybutynin and oxybutynin N-oxide. nih.gov The characterization of these metabolites often involves techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

A study involving the oral administration of Oxybutynin to rats led to the identification of the parent drug and its metabolites, including N-desethyloxybutynin, in plasma and urine. researchgate.net

MetaboliteMethod of IdentificationParent Compound
N-desethyloxybutyninLC-MS/MS, GC-MS nih.govnih.govOxybutynin
Phenylcyclohexylglycolic acidNot specifiedOxybutynin drugbank.com
Oxybutynin N-oxideGC-MS nih.govOxybutynin
Hydroxylated oxybutyninLC-MS/MS nih.govOxybutynin

Preclinical Pharmacokinetic Evaluation in Animal Models

Absorption Profiles and Bioavailability Determination

Following oral administration, Oxybutynin is rapidly absorbed. fda.gov However, it undergoes extensive first-pass metabolism in the liver and gut wall, leading to a low absolute bioavailability of approximately 6%. nih.gov This extensive presystemic metabolism results in plasma concentrations of the active metabolite, N-desethyloxybutynin, that can be four to ten times higher than the parent compound. mdpi.com

Studies in rats have been conducted to evaluate the pharmacokinetics of Oxybutynin and N-desethyloxybutynin. nih.gov For instance, a study utilizing a transdermal patch in rats involved the simultaneous quantification of both compounds in plasma. nih.gov In another study with rats, intravesical administration of Oxybutynin resulted in significantly lower plasma concentrations of both Oxybutynin and N-desethyloxybutynin compared to oral administration. researchgate.net

The presence of food can slightly delay the absorption of Oxybutynin and increase its bioavailability by about 25%. fda.govnih.gov

Administration RouteAnimal ModelBioavailability of Parent CompoundKey Findings
OralHuman data often used as reference for preclinical modelsApprox. 6% nih.govExtensive first-pass metabolism leads to high levels of N-desethyloxybutynin. mdpi.com
IntravesicalRatNot specifiedLower systemic absorption compared to oral route. researchgate.net
TransdermalRatNot specifiedAllows for simultaneous plasma quantification of oxybutynin and N-desethyloxybutynin. nih.gov

Tissue Distribution and Volume of Distribution Studies

After administration, plasma concentrations of Oxybutynin decline in a biexponential manner. fda.gov The volume of distribution for Oxybutynin is reported to be 193 L following intravenous administration of a 5 mg dose of oxybutynin chloride. fda.gov

Preclinical studies suggest that intravesically administered Oxybutynin can have a localized effect on the bladder. researchgate.net A radioligand displacement study in a preclinical model after intravesical Oxybutynin showed that a significant portion of the absorbed dose remains in the bladder, where it can be taken up by sensory nerve endings. nih.gov This localized distribution can explain the efficacy of intravesical administration with potentially fewer systemic side effects. nih.gov While specific tissue distribution data for this compound is limited, the distribution patterns of its parent compound provide insights into its likely behavior.

Lack of Preclinical Data on the Biotransformation and Disposition of this compound

An extensive review of scientific literature reveals a significant lack of available data regarding the preclinical biotransformation and disposition of the chemical compound this compound. Specifically, detailed research findings on its elimination kinetics and excretion pathways are not present in the public domain.

This compound is identified primarily as an impurity in the synthesis of oxybutynin chloride, referred to as Oxybutynin EP Impurity E. ontosight.aiklivon.comsynchemia.comlgcstandards.com It is structurally an ethylpropyl analog of oxybutynin. ontosight.ai

In contrast, the major and pharmacologically active metabolite of oxybutynin is well-documented as N-desethyloxybutynin. drugbank.comnih.govubc.catandfonline.comnih.gov This principal metabolite is formed through the extensive first-pass metabolism of oxybutynin, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and gut wall. drugbank.comdrugs.comeuropa.eu The elimination kinetics and excretion pathways of oxybutynin and N-desethyloxybutynin have been the subject of numerous preclinical and clinical studies. For instance, less than 0.1% of an administered dose of oxybutynin is excreted in the urine as the unchanged drug or as the N-desethyloxybutynin metabolite. drugbank.comnih.govdrugs.comeuropa.eu The apparent half-life of N-desethyloxybutynin is reported to be approximately 8 hours for sustained-release formulations and can be around 12-13 hours, contributing significantly to the therapeutic effects. ubc.cadroracle.ai

However, similar detailed pharmacokinetic data, including elimination half-life, clearance rates, and specific excretion routes (e.g., urinary, fecal) for this compound, are not available. The focus of existing research is on the parent drug, oxybutynin, and its primary active metabolite, N-desethyloxybutynin. While the pharmacological activity of impurities like this compound is a consideration for the safety and efficacy of the final drug product, specific studies detailing their biotransformation and disposition are not published. ontosight.ai

Therefore, due to the absence of research findings on the elimination kinetics and excretion pathways of this compound, it is not possible to provide the detailed article as requested.

Comparative Preclinical Pharmacodynamics of N Desethyl N Propyl Oxybutynin

Comparison of In Vitro Pharmacological Activity with Oxybutynin (B1027) and N-Desethyl Oxybutynin

In vitro studies have been instrumental in delineating the pharmacological characteristics of N-Desethyl-N-propyl Oxybutynin, particularly in comparison to its parent compound, oxybutynin, and its primary metabolite, N-desethyloxybutynin.

Research has demonstrated that N-desethyloxybutynin possesses pharmacological activity on the human detrusor muscle that is comparable to that of oxybutynin in in-vitro studies. fda.gov In radioligand receptor binding assays conducted on the human detrusor muscle, both oxybutynin and N-desethyloxybutynin showed uniform displacement curves and identical pKi values of 8.2, indicating similar binding affinities for muscarinic receptors in this tissue. nih.govresearchgate.net

Functional assays assessing the antimuscarinic effect on human detrusor muscle revealed that both compounds act as competitive antagonists to carbachol-induced contractions. nih.govresearchgate.net The pA2 values, a measure of antagonist potency, were determined to be 7.8 for oxybutynin and 7.6 for N-desethyloxybutynin, suggesting a slightly higher potency for the parent compound in this functional measure. nih.govresearchgate.net Furthermore, at a concentration of 10 microM, oxybutynin depressed contractions induced by electrical nerve stimulation by 87%, while N-desethyloxybutynin depressed them by 91%, indicating comparable efficacy in inhibiting nerve-mediated bladder muscle contractions. nih.govresearchgate.net

Interestingly, in the parotid gland, the affinity for N-desethyloxybutynin was found to be significantly higher than that of oxybutynin, with pKi values of 8.7 and 8.5, respectively. nih.govresearchgate.net This differential affinity has been suggested to contribute to the side effect of dry mouth associated with oxybutynin administration. nih.gov

Interactive Data Table: Comparative In Vitro Activity

Compound Tissue Assay Type Parameter Value
Oxybutynin Human Detrusor Receptor Binding pKi 8.2
This compound Human Detrusor Receptor Binding pKi 8.2
Oxybutynin Human Detrusor Functional Assay (vs. Carbachol) pA2 7.8
This compound Human Detrusor Functional Assay (vs. Carbachol) pA2 7.6
Oxybutynin Human Detrusor Functional Assay (E-stim) % Inhibition (10 µM) 87%
This compound Human Detrusor Functional Assay (E-stim) % Inhibition (10 µM) 91%
Oxybutynin Human Parotid Gland Receptor Binding pKi 8.5
This compound Human Parotid Gland Receptor Binding pKi 8.7

Relative Potency and Efficacy in Receptor Binding and Functional Assays

Assessment of Biological Impact in Preclinical Organ Systems

The in vitro findings have been complemented by in vivo studies in animal models to understand the physiological consequences of this compound's pharmacological activity.

In conscious rabbits, the effects of oxybutynin and its metabolite on bladder contractility have been investigated. nih.gov Following intraduodenal administration of oxybutynin, a prolongation of the intercontraction interval (ICI) was observed, indicating a reduction in bladder contraction frequency. nih.gov The plasma concentrations of both oxybutynin and N-desethyloxybutynin were measured in these studies, confirming the systemic exposure to the metabolite. nih.gov While the study primarily focused on comparing different administration routes of the parent drug, the data implicitly supports the in vivo activity of the formed N-desethyloxybutynin on bladder function. nih.gov

Preclinical Toxicological Assessment of N Desethyl N Propyl Oxybutynin

Preclinical Organ-Specific Toxicity Investigations

Direct preclinical studies on the organ-specific toxicity of N-Desethyl-N-propyl Oxybutynin (B1027) are not extensively documented in publicly accessible literature. The safety profile is often inferred from studies on the parent compound, Oxybutynin.

Hepatic and Renal Toxicity: For the parent drug, Oxybutynin, caution is advised when prescribing to patients with hepatic or renal impairment, although specific dosages for these conditions are not well-defined. nih.govmedcentral.com The effects of hepatic or renal impairment on the pharmacokinetics of N-desethyloxybutynin are not known. fda.gov In extensive clinical trials of Oxybutynin, serum enzyme elevations were rare and no more frequent than with a placebo, with no convincing link to clinically apparent liver injury. nih.gov

Cardiovascular Toxicity: The parent compound, Oxybutynin, may aggravate pre-existing cardiovascular conditions such as coronary heart disease, congestive heart failure, and cardiac arrhythmias. medcentral.comfda.gov It is advised to be used with caution in patients with these conditions. abbvie.ca Overdose with oral Oxybutynin has been associated with cardiac arrhythmia. abbvie.ca However, specific preclinical cardiovascular toxicity studies on N-Desethyl-N-propyl Oxybutynin are not available.

Potential for Impurity-Mediated Adverse Biological Responses

N-Desethyloxybutynin, a related and more extensively studied active metabolite of Oxybutynin, is thought to be responsible for many of the adverse anticholinergic effects associated with the parent drug, such as dry mouth. wikipedia.orgnih.gov This is due to its higher affinity for muscarinic receptors in the parotid gland compared to Oxybutynin. nih.govnih.gov The plasma levels of N-Desethyloxybutynin can be significantly higher than the parent drug after oral administration. wikipedia.org

While this compound is a known impurity, specific studies detailing its potential to mediate adverse biological responses independently of the parent compound are scarce. One study on a different impurity, arising from Oxybutynin N-oxide rearrangement, indicated that it did not react with glutathione, suggesting no formation of reactive and potentially toxic metabolites in that specific clearance pathway. researchgate.net

Developmental and Reproductive Toxicity Screening in Preclinical Models

There is no specific information available from preclinical studies on the developmental and reproductive toxicity of this compound.

Reproductive toxicity studies have been conducted on the parent compound, Oxybutynin hydrochloride. nih.gov In rats, at doses that caused maternal toxicity, a slight increase in fetal malformations, extended gestation, and impaired postnatal performance of offspring were observed. nih.govgeneesmiddeleninformatiebank.nl However, at lower dosages, Oxybutynin hydrochloride did not affect reproductive processes in rats or embryonic and fetal development in rabbits. nih.gov Animal studies with Oxybutynin have shown minor reproductive toxicity, and fetal abnormalities were noted only in the presence of maternal toxicity. europa.eu It is important to note that these findings are for the parent compound and may not be directly applicable to the N-Desethyl-N-propyl metabolite.

Strategies for Control and Mitigation of N Desethyl N Propyl Oxybutynin in Pharmaceutical Manufacturing

Process Chemistry Optimization for Minimizing Impurity Formation

The most effective strategy for controlling impurities is to prevent their formation during the API synthesis. N-Desethyl-N-propyl Oxybutynin (B1027) is typically formed as a by-product due to side reactions in the manufacturing process of Oxybutynin. ontosight.aiveeprho.com The synthesis of Oxybutynin often involves the reaction of methyl phenyl cyclohexyl glycolate (B3277807) with a substituted butynyl derivative. google.com The formation of the N-Desethyl-N-propyl analogue can occur if starting materials or intermediates containing an ethyl-propylamine group are present or formed.

Key strategies for minimizing its formation include:

Starting Material Control: One of the primary checkpoints for impurity control is the quality of the starting materials. iajps.com Developing a comprehensive impurity profile for all raw materials and intermediates based on their manufacturing processes is crucial to prevent the introduction of precursors that could lead to the formation of N-Desethyl-N-propyl Oxybutynin.

Reaction Condition Optimization: Design of Experiments (DoE) can be a powerful tool for systematically optimizing reaction parameters to maximize yield and purity. nih.gov By studying factors such as temperature, reaction time, solvent, and the stoichiometry of reactants, conditions can be identified that favor the desired reaction pathway and minimize the side reaction leading to the impurity. For instance, controlling the reaction temperature is critical as higher temperatures can sometimes lead to thermal degradation or unwanted side products. veeprho.comgoogle.com

Reagent Selection: The choice of base and solvent can significantly influence the reaction's outcome. For example, a patent for preparing crystalline Oxybutynin describes the use of sodium methoxide (B1231860) as a base. google.com The selection of an appropriate base can be critical in preventing dealkylation-realkylation reactions or other side reactions that might generate the N-Desethyl-N-propyl variant.

One-Pot Synthesis: Developing "one-pot" synthetic routes can minimize handling losses and the need for isolating intermediates, which can sometimes be a source of impurity generation. o2h.com

Table 1: Potential Sources and Mitigation Strategies for this compound Formation

Potential Source Mitigation Strategy
Contaminated Starting MaterialsImplement stringent specifications and analytical testing for all raw materials and intermediates.
Sub-optimal Reaction ConditionsUtilize Design of Experiments (DoE) to identify and control Critical Process Parameters (CPPs) like temperature, pressure, and reaction time. nih.gov
Inappropriate Reagent SelectionSelect reagents (solvents, bases) that minimize side reactions and maximize the yield of the desired product.
Intermediate InstabilityDevelop one-pot synthesis procedures to avoid the isolation of unstable intermediates. o2h.com

Development of Purification Techniques for Efficient Removal of this compound

Even with an optimized synthetic process, trace amounts of impurities may still be present. Therefore, efficient purification techniques are essential to ensure the final API meets the required purity specifications.

Common purification methods include:

Crystallization: This is a widely used and cost-effective method for purifying solid APIs. The process involves dissolving the crude product in a suitable solvent and allowing the desired compound to crystallize, leaving impurities behind in the mother liquor. google.com The selection of the solvent system is critical for achieving efficient separation. A patent for Oxybutynin describes recrystallization from ethyl acetate (B1210297) to obtain the pure hydrochloride salt. google.com

Chromatography: Various chromatographic techniques are highly effective for separating structurally similar compounds.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for high-purity applications, although it may be less cost-effective for large-scale manufacturing. Analytical HPLC methods are fundamental for detecting and quantifying the impurity, often using C18 columns. researchgate.netrasayanjournal.co.in

Counter-Current Chromatography (CCC): This is a liquid-liquid separation technique that can be used for purification. Studies have demonstrated the use of high-speed counter-current chromatography for the enantiomeric separation of Oxybutynin, indicating its potential for separating related impurities. researchgate.net

Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases. nih.govnih.gov It can be employed during the work-up phase of the synthesis to remove certain impurities before the final isolation of the API.

Table 2: Comparison of Purification Techniques for Impurity Removal

Technique Principle Advantages Considerations
Crystallization Difference in solubility between API and impurity in a specific solvent system.Cost-effective, scalable, can yield high purity product. google.comSolvent selection is critical; may require multiple recrystallization steps.
Column Chromatography Differential adsorption/partitioning of components on a stationary phase.High resolution, applicable to a wide range of compounds.Can be solvent-intensive and costly for large-scale production.
Liquid-Liquid Extraction Differential solubility in two immiscible liquid phases.Simple, effective for initial cleanup. nih.govEfficiency depends on partition coefficients; can generate significant solvent waste.
Counter-Current Chromatography Liquid-liquid partitioning without a solid support.Good for separating closely related compounds, avoids irreversible adsorption. researchgate.netCan be complex to scale up.

Establishment of Robust Analytical Control Strategies and Specifications

A robust analytical control strategy is the cornerstone of impurity management. It involves the use of validated analytical methods to detect and quantify impurities, ensuring that they are below predefined, toxicologically qualified limits.

Key components of an analytical control strategy include:

Method Development and Validation: Sensitive and specific analytical methods must be developed to separate, identify, and quantify this compound from the Oxybutynin API and other related substances. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique. veeprho.comresearchgate.net LC-MS/MS methods have been developed for the simultaneous determination of Oxybutynin and its metabolites in biological matrices, demonstrating the high sensitivity of this technique. nih.govnih.govjchps.com Validation must be performed according to ICH Q2(R1) guidelines to ensure the method is accurate, precise, specific, linear, and robust. nih.gov

Reference Standards: Certified reference standards of this compound are required for the accurate identification and quantification of the impurity. sigmaaldrich.comlgcstandards.com These standards are used to confirm the retention time and to calibrate the instrument response.

Setting Specifications: Impurity limits are established based on regulatory guidelines, such as ICH Q3A, which provides thresholds for reporting, identification, and qualification of impurities in new drug substances. iajps.com The limit for a specific impurity like this compound will depend on the maximum daily dose of the drug and the impurity's toxicological profile.

Table 3: Summary of Analytical Methods for this compound

Analytical Technique Typical Use Key Parameters
HPLC-UV Quantification of impurities in API and drug product. researchgate.netC18 or similar reversed-phase column, mobile phase often a buffered acetonitrile (B52724)/water mixture. rasayanjournal.co.inscience.gov
LC-MS/MS Identification and quantification at very low levels, structural elucidation. nih.govnih.govTriple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) mode for high selectivity. nih.gov
Gas Chromatography (GC) Analysis of volatile impurities or after derivatization. veeprho.comCapillary column, may require derivatization for non-volatile compounds.

Implementation of Quality-by-Design (QbD) Principles for Impurity Management

Quality-by-Design (QbD) is a modern, systematic approach to pharmaceutical development that emphasizes product and process understanding and process control. iajps.com It moves away from reactive testing to a proactive approach of building quality into the product from the outset.

Applying QbD to the control of this compound involves several steps:

Define a Quality Target Product Profile (QTPP): This includes defining the desired purity profile of the final Oxybutynin API. turkjps.org

Identify Critical Quality Attributes (CQAs): The level of this compound is a CQA as it can impact the safety and efficacy of the drug product. iajps.comturkjps.org

Conduct Risk Assessment: Identify and rank process parameters that could potentially affect the formation and removal of the impurity. This helps to focus development efforts on the most critical factors.

Determine Critical Process Parameters (CPPs) and Establish a Design Space: Through systematic studies like DoE, the relationship between CPPs (e.g., temperature, pH, reagent concentration) and the CQA (impurity level) is established. nih.gov This defines a "Design Space," which is the multidimensional combination of input variables and process parameters that have been demonstrated to provide assurance of quality. dcvmn.org Operating within this design space ensures that the impurity level is consistently controlled.

Implement a Control Strategy and Continuous Improvement: The control strategy includes input material controls, process controls and monitoring, and specifications for the final product. iajps.com The process is continuously monitored to ensure consistent performance and identify opportunities for improvement. iajps.com

By implementing a QbD framework, manufacturers can gain a deeper understanding of their process, leading to a more robust and reliable control strategy for impurities like this compound, ultimately ensuring consistent product quality and patient safety.

Future Research Directions and Translational Relevance

Exploration of Structure-Activity Relationships (SAR) for N-Desethyl-N-propyl Oxybutynin (B1027) and Related Analogs

The pharmacological activity of a molecule is intrinsically linked to its three-dimensional structure. For N-Desethyl-N-propyl oxybutynin, its structure-activity relationship (SAR) can be inferred by comparing it to the parent drug, oxybutynin, and its primary active metabolite, N-desethyloxybutynin. nih.gov All three molecules share the same core pharmacophore: an α-cyclohexyl-α-hydroxy-phenylacetate group, which is crucial for binding to muscarinic receptors. acs.org

The key structural difference lies in the tertiary amine side chain.

Oxybutynin has a 4-(diethylamino)-2-butyn-1-yl side chain.

N-desethyloxybutynin has a 4-(ethylamino)-2-butyn-1-yl side chain. researchgate.net

This compound has a 4-(ethylpropylamino)-2-butyn-1-yl side chain. ontosight.ai

The size and lipophilicity of the N-alkyl substituents on the amine are known to influence the affinity and selectivity of muscarinic receptor antagonists. uobasrah.edu.iq The substitution of one of oxybutynin's N-ethyl groups with a larger N-propyl group in this compound likely alters its binding characteristics. This modification could potentially impact its potency, selectivity across different muscarinic receptor subtypes (M1-M5), and its duration of action. acs.orgnih.gov

Future SAR studies should focus on synthesizing this compound and its related analogs to perform competitive binding assays and functional studies. nih.gov Such research would clarify how the N-propyl group affects receptor affinity and functional activity (antagonism) at the M3 receptor, the primary target for overactive bladder therapy, compared to other muscarinic subtypes. nih.govnih.gov These studies are essential for determining if this impurity has a pharmacological profile similar to, or distinct from, oxybutynin and its major metabolite. nih.gov

Table 1: Structural Comparison of Oxybutynin and Related Compounds

Development of Predictive Computational Models for Impurity Activity and Fate

Given the vast number of potential impurities in pharmaceuticals, in silico (computational) methods have become indispensable for predicting their toxicological and pharmacological properties, thereby reducing the need for extensive animal testing. ceon.rsceon.rs Developing predictive computational models for this compound is a critical future research direction. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the biological activity of this impurity. immunocure.us By using a dataset of structurally related muscarinic antagonists, a QSAR model could correlate structural features with receptor binding affinity or functional antagonism. nih.gov For this compound, descriptors such as molecular weight, logP (lipophilicity), and steric parameters of the N-alkyl groups would be key inputs. The ICH M7 guideline specifically recommends using two complementary QSAR models (one expert rule-based and one statistical) to assess the mutagenic potential of impurities. nih.govimmunocure.us

Furthermore, physiologically based pharmacokinetic (PBPK) models could simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound. Such models can predict whether the impurity is likely to accumulate in specific tissues and estimate its metabolic fate, providing insights into its potential for systemic effects. fda.gov Building these models requires initial data, but they provide a powerful framework for risk assessment when experimental data is limited. ceon.rs

Table 2: Parameters for a Hypothetical Predictive Model for this compound

Implications for Pharmaceutical Quality and Risk Assessment Frameworks

The presence of impurities like this compound is a critical quality attribute for any pharmaceutical product. jpionline.org Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), mandate the identification, reporting, and qualification of impurities above certain thresholds. europa.eupmda.go.jpich.org

This compound is specifically designated as Oxybutynin Impurity E in the European Pharmacopoeia, making it a "specified impurity." ontosight.aisynchemia.com This means its level must be controlled within a defined acceptance criterion in the final drug substance specification. ich.org The rationale for this control is based on a risk assessment that considers the impurity's potential to affect the drug's safety and efficacy. lupinepublishers.com

Table 3: Impurity Profile and Regulatory Information

Contribution to the Comprehensive Understanding of Drug Metabolite and Impurity Roles in Biological Systems

Studying specific, well-defined impurities such as this compound contributes significantly to the broader scientific understanding of how minor structural modifications can alter biological activity. While major metabolites are often a focus of drug development, process-related impurities represent a different class of structurally similar compounds that patients may be exposed to. nih.govfda.gov

Characterizing the pharmacological profile of this compound provides a more complete picture of the potential biological effects of the administered drug product. ontosight.ai Research has shown that oxybutynin's primary metabolite, N-desethyloxybutynin, has a similar antimuscarinic effect on the human detrusor muscle as the parent drug and may contribute to both efficacy and side effects. nih.govresearchgate.net By extension, it is crucial to determine if this compound also possesses pharmacological activity.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing and characterizing N-Desethyl-N-propyl Oxybutynin, and how do researchers ensure purity?

  • Methodology : Synthesis typically involves oxidative cleavage of tertiary amines or alkylation steps. Characterization employs GC/MS analysis to confirm structural integrity and quantify impurities. Purity validation includes SLE (supported liquid extraction) to isolate metabolites and assess cross-reactivity with related compounds like tert-butyl derivatives .

Q. How do pharmacokinetic parameters (e.g., bioavailability, volume of distribution) vary across administration routes, and what factors influence these differences?

  • Methodology : Comparative studies use radiolabeled tracing in animal models to track absorption rates. For example, oral administration shows a bioavailability increase of ~25% with food coadministration due to delayed gastric emptying, while transdermal delivery avoids first-pass metabolism, reducing metabolite variability . The volume of distribution (193 L for intravenous oxybutynin) is determined via compartmental modeling in pharmacokinetic trials .

Q. What experimental designs are used to assess muscarinic receptor binding kinetics of this compound?

  • Methodology : Electrophysiological dose-response assays (e.g., pilocarpine-induced salivation in rodents) differentiate competitive vs. noncompetitive antagonism. Oral administration induces noncompetitive, long-lasting receptor blockade (suppressing maximal response by >50%), whereas transdermal routes show reversible competitive inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data between in vitro and in vivo models?

  • Methodology : Use ex vivo tissue assays (e.g., submaxillary gland biopsies) to measure receptor occupancy post-administration. Discrepancies arise from metabolite activity (e.g., N-desethyl metabolites) in vivo, which are absent in cell-based assays. Computational modeling of dissociation constants (Kd) reconciles these differences .

Q. What advanced delivery systems (e.g., hydrogels) improve therapeutic efficacy while minimizing side effects like dry mouth?

  • Methodology : Injectable hydrogels cross-linked with oxidized dextran enable sustained release (e.g., 10 mg dose over 48 hours in rat models). Efficacy is validated via mRNA/protein quantification (e.g., Orai1 and STIM1 upregulation in bladder tissue) and calcium flux assays to confirm target engagement .

Q. How do experimental models account for interindividual variability in drug response during preclinical trials?

  • Methodology : Stratified randomization in rodent cohorts (e.g., OAB model rats grouped by baseline urinary frequency) controls for variability. Pharmacogenomic profiling of CYP3A4/5 polymorphisms in humanized mouse models predicts metabolic heterogeneity .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing dose-response curves with noncompetitive antagonism?

  • Methodology : Schild regression analysis is unsuitable for noncompetitive binding. Instead, use nonlinear regression (e.g., Cheng-Prusoff equation modified for insurmountable antagonists) to calculate apparent Ki values. Data from oral vs. transdermal studies require separate curve-fitting protocols .

Q. How can researchers validate the specificity of this compound for bladder vs. salivary gland receptors?

  • Methodology : Tissue-specific radioligand displacement assays (e.g., [<sup>3</sup>H]-QNB binding in bladder vs. salivary gland membranes) quantify selectivity. In vivo PET imaging with radiotracers like [<sup>11</sup>C]-oxyphenonium further localizes receptor engagement .

Experimental Design Tables

Parameter Oral Administration Transdermal Administration Hydrogel Delivery
Bioavailability 25% increase with food Avoids first-pass metabolismSustained release (>72h)
Receptor Blockade Type Noncompetitive Competitive Calcium channel modulation
Primary Metabolite N-Desethyl Oxybutynin N-Propyl derivatives Minimal metabolism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.